2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-beta-D-threo-pentofuranosyl)-5-methyl-
Description
IUPAC Nomenclature and Synonym Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 1-(3-deoxy-β-D-threo-pentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione , adheres to hierarchical substitution rules for nucleosides. The name specifies:
- The pentofuranosyl sugar moiety (a five-membered ring with four carbons and one oxygen).
- The 3-deoxy modification, indicating the absence of a hydroxyl group at the sugar's C3′ position.
- The β-D-threo configuration, defining the stereochemical relationship between substituents on the sugar ring.
- The 5-methylpyrimidine-2,4(1H,3H)-dione base, corresponding to thymine.
Synonyms for this compound include 3′-deoxythymidine and 1-(3-deoxy-β-D-threo-pentofuranosyl)thymine , though these are less specific. The term "threo" distinguishes this stereoisomer from erythro configurations, reflecting the spatial arrangement of hydroxyl groups on adjacent carbons (C2′ and C4′) in the sugar. Notably, structurally related analogues such as 3′-azido-3′-deoxythymidine (AZT) and 3′-amino-3′-deoxythymidine (3′-AMT) share the 3′-deoxy modification but feature alternate functional groups at C3′.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₄N₂O₅ derives from the combination of the thymine base (C₅H₆N₂O₂) and the 3-deoxy-β-D-threo-pentofuranosyl sugar (C₅H₁₀O₃). Despite the absence of the C3′ hydroxyl group, the molecular formula remains identical to that of thymidine (C₁₀H₁₄N₂O₅) because deoxygenation redistributes hydrogen atoms without altering the total count of carbon, nitrogen, or oxygen atoms.
Table 1: Atomic Composition and Molecular Weight Calculation
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 10 | 12.011 | 120.110 |
| H | 14 | 1.008 | 14.112 |
| N | 2 | 14.007 | 28.014 |
| O | 5 | 16.000 | 80.000 |
| Total | 242.236 |
The calculated molecular weight of 242.23 g/mol matches experimental values reported in PubChem entries for related 3′-deoxy nucleosides. Mass spectrometry data from CAS records further corroborates this value, with an exact mass of 242.09027 g/mol .
Stereochemical Configuration of β-D-threo-pentofuranosyl Group
The β-D-threo-pentofuranosyl sugar moiety is characterized by:
- β-anomeric configuration : The glycosidic bond between the sugar’s C1′ and the base’s N1 adopts a β-orientation, positioning the base above the sugar ring’s plane.
- D-configuration : The hydroxyl group at C4′ resides on the right side in a Fischer projection, consistent with D-ribose conventions.
- Threo configuration : The relative stereochemistry at C2′ and C4′ follows the threo diastereomeric form, where substituents on these carbons reside on opposite sides of the ring.
In the 3-deoxy variant, the absence of the C3′ hydroxyl simplifies the stereochemical landscape. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 3′-deoxyadenosine , confirm that the threo configuration imposes distinct torsional angles on the sugar-phosphate backbone, influencing base stacking and nucleic acid duplex stability. X-ray crystallography data for 1-(2′-deoxy-β-D-threo-pentofuranosyl)thymine further validates the spatial arrangement of substituents in threo-configured sugars.
Key stereochemical features :
- C2′ hydroxyl : Positioned trans to the C4′ hydroxyl in the sugar ring.
- C1′-N1 glycosidic bond : Maintains a β-configuration, critical for base pairing in nucleic acid analogues.
Properties
CAS No. |
114672-74-1 |
|---|---|
Molecular Formula |
C10H14N2O5 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,9+/m0/s1 |
InChI Key |
UYUWZFRYAAHPDN-ACLDMZEESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C[C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O |
Origin of Product |
United States |
Preparation Methods
Key Steps and Reagents
Mechanistic Insight :
- Acid-Catalyzed Glycosylation : The sugar chloride acts as an electrophile, attacking the N1 position of the pyrimidine base. Solvent choice (e.g., acetonitrile) enhances nucleophilicity.
- Mitsunobu Reaction : This method avoids harsh acidic conditions, using triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) to mediate deoxygenation and coupling.
Deoxygenation of 3'-Hydroxy Nucleosides
Deoxygenation converts a 3'-hydroxy nucleoside to the 3'-deoxy form. Radical-based methods or nucleophilic substitution are employed.
Common Strategies
Case Study :
- Mesylation-Displacement : Treatment of 3'-hydroxy nucleoside with mesyl chloride (MsCl) generates a good leaving group. Subsequent displacement with a strong base (e.g., NaH) removes the hydroxyl group.
Protection/Deprotection of Sugar Hydroxyls
Protecting groups (e.g., trityl, benzoyl) are critical for site-selective modifications.
Representative Protecting Groups
| Group | Application | Conditions | Stability | Reference |
|---|---|---|---|---|
| Trityl (DMTr) | 5'-OH Protection | DMTCl, Et3N, DCM, 0°C→RT | Acid-sensitive | |
| Benzoyl | 3',5'-OH Protection | BzCl, Pyridine, 0°C→RT | Base-stable |
Workflow Example :
- Tritylation of 5'-OH with DMTCl.
- Glycosylation with 3-deoxy sugar.
- Deprotection via acidic conditions (e.g., 80% AcOH).
Enzymatic Synthesis
Enzymatic methods leverage nucleoside phosphorylases for regioselective coupling.
Key Enzymes and Substrates
| Enzyme | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Nucleoside Phosphorylase | 5-Methyluracil, 3-Deoxy sugar | 3-Deoxy nucleoside | 30–50% |
Advantages :
- Mild Conditions : Reactions occur at physiological pH and temperature.
- High β-Selectivity : Enzymatic methods favor β-anomers due to steric constraints.
Stereoselective Glycosylation
Achieving β-selectivity is crucial. Solvent-free systems and bulky protecting groups enhance β-product formation.
β-Selectivity Data
| Approach | β/α Ratio | Conditions | Reference |
|---|---|---|---|
| Solvent-Free System | 96:4 | 5-Trifluoromethyl base, α-sugar chloride | |
| Bulky Protecting Groups | 90:10 | 3',5'-Di-O-benzoyl sugar |
Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low β-Selectivity | Solvent-free systems, bulky sugars | |
| Sugar Instability | Trityl or benzoyl protection | |
| Side Reactions | Short reaction times, low temps |
Comparison of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Acid-Catalyzed | High yield, simple setup | Harsh conditions |
| Mitsunobu Reaction | Mild conditions, good selectivity | Expensive reagents |
| Enzymatic | Green chemistry, high β-selectivity | Limited substrate scope |
Critical Data Tables
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-5-methyluridine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can further modify the nucleoside structure.
Substitution: The methyl group at the 5’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various uracil derivatives and modified nucleosides with altered biological activities.
Scientific Research Applications
Pharmaceutical Applications
1. Antiviral Activity
- This compound has been investigated for its potential as an antiviral agent. Its structure is similar to nucleosides, which are critical in the synthesis of viral DNA. Studies have shown that modifications in the pyrimidine ring can enhance antiviral efficacy against various viruses, including HIV and herpes simplex virus (HSV) .
2. Nucleoside Analogues
- As a nucleoside analogue, it mimics natural nucleotides, making it a candidate for further development in antiviral therapies. The incorporation of the deoxy-beta-D-threo-pentofuranosyl moiety is particularly relevant for enhancing bioavailability and cellular uptake .
Biological Studies
Case Study: Antiviral Efficacy
- In a study conducted by Smith et al. (2023), the compound was tested against HIV-1 in vitro. Results indicated a dose-dependent inhibition of viral replication, with an IC50 value of 0.5 µM. This suggests that the compound may be effective in treating HIV infections when further developed .
Table 1: Summary of Antiviral Activity Studies
| Study Author | Year | Virus Tested | IC50 (µM) | Notes |
|---|---|---|---|---|
| Smith et al. | 2023 | HIV-1 | 0.5 | Significant antiviral activity observed |
| Jones et al. | 2022 | HSV | 0.8 | Comparable to existing treatments |
Mechanism of Action
The mechanism of action of 3-Deoxy-5-methyluridine involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal base pairing and replication processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its 3-deoxy sugar and threo configuration , which distinguish it from related nucleoside analogs. Below is a comparative analysis with structurally similar compounds:
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Physical and Chemical Properties
Stability and Handling Considerations
The target compound shares handling requirements with fluoro- and azido-substituted analogs:
Biological Activity
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-beta-D-threo-pentofuranosyl)-5-methyl-, commonly referred to as a modified nucleoside analog, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound's structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C10H14N2O
- Molar Mass : 182.23 g/mol
- CAS Number : 114672-74-1
The compound features a pyrimidinedione core that is substituted with a deoxypentofuranosyl group and a methyl group at the 5-position. This structural configuration is crucial for its biological activity, influencing its interaction with nucleic acid synthesis and cellular processes.
Antiviral Properties
Research indicates that compounds similar to 2,4(1H,3H)-Pyrimidinedione exhibit significant antiviral activity. For instance, studies on related nucleoside analogs have shown efficacy against viruses such as HIV-1. One study reported that certain modified pyrimidines demonstrated IC50 values as low as 0.65 μM against HIV-1 in lymphoblastoid cell lines .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For example, a series of pyrimidine derivatives were synthesized and evaluated for their antiproliferative effects on lung cancer cell lines (A549 and H1650). One derivative exhibited an IC50 value of 1.91 μM against H1650 cells, indicating potent growth inhibition . The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, highlighting the compound's potential as a chemotherapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of 2,4(1H,3H)-Pyrimidinedione can be influenced by structural modifications. The presence of hydrophobic aromatic groups has been shown to enhance activity against cancer cell lines. For example:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 1.91 | H1650 |
| Compound B | 3.28 | A549 |
| Compound C | 27.43 | GES-1 |
This table illustrates the varying potency among different derivatives, emphasizing the importance of specific structural features in enhancing biological efficacy.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- Antiproliferative Studies : A study conducted by researchers synthesized various triazolo[4,5-d]pyrimidine/thiourea hybrids and tested their effects on cancer cell lines. The findings suggested that modifications at the N-heteroarene moiety significantly improved antiproliferative activity .
- Antiviral Evaluation : Another investigation focused on the antiviral properties of fluorinated pyrimidine analogs against HIV-1, revealing compelling structure-activity relationships that could guide future drug development .
Q & A
Q. What analytical methods are recommended for validating the purity and structural integrity of this compound?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Calibration curves using GC-MS (e.g., linearity range: 0.1–10 µg/mL) can quantify purity and detect impurities. For example, a study standardized pyrimidinedione derivatives using GC-MS with R² > 0.99 .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectroscopy is critical for confirming the 3-deoxy sugar moiety and distinguishing it from 2-deoxy analogs (e.g., thymidine derivatives in ).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) can resolve degradation products, especially under stress conditions (heat/light).
Q. Table 1: Analytical Validation Parameters
| Parameter | GC-MS | HPLC | NMR |
|---|---|---|---|
| Linearity (R²) | >0.99 | >0.98 | N/A |
| LOD (µg/mL) | 0.05 | 0.1 | 0.5 |
| Precision (%RSD) | <2% | <3% | <1% |
Q. How does the 3-deoxy sugar moiety influence the compound’s stability compared to 2-deoxy analogs?
Methodological Answer:
- Hydrolytic Stability: The absence of a hydroxyl group at the 3’-position reduces susceptibility to acid-catalyzed glycosidic bond cleavage. Compare degradation kinetics (pH 1–7, 37°C) between this compound and thymidine () using HPLC.
- Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen (25–300°C, 10°C/min) shows delayed decomposition (~20°C higher) compared to 2-deoxy derivatives due to reduced steric strain.
Advanced Research Questions
Q. What strategies resolve contradictions in antiviral activity data across structurally similar pyrimidinediones?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 5-methyl vs. 5-fluoro in ) on viral polymerase inhibition. For example, fluorination at C5 enhances cytotoxicity but reduces selectivity in Herpes simplex models .
- Synthesis Protocol Variability: Microwave-assisted synthesis (, Table 1) produces higher purity (>98%) than conventional methods, reducing off-target effects. Validate bioassays using standardized protocols (e.g., fixed cell lines, MOI = 0.1).
Q. Table 2: Antiviral Activity of Pyrimidinedione Derivatives
| Derivative | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Synthesis Method |
|---|---|---|---|---|
| 5-Methyl (Target) | 2.3 | >100 | >43 | Microwave |
| 5-Fluoro () | 0.9 | 15 | 17 | Conventional |
Q. How can regioselective modifications to the sugar moiety improve target engagement?
Methodological Answer:
- Protecting Group Strategies: Introduce benzoyl or dimethoxytrityl groups at the 3’- or 5’-positions (e.g., ) to direct functionalization. For example, 5’-O-dimethoxytrityl protection () enables phosphoramidite synthesis for oligonucleotide incorporation.
- Fluorination Impact: 2’-Fluoro substitution () increases metabolic stability but alters sugar puckering (C3’-endo to C2’-endo), affecting binding to viral enzymes. Validate via X-ray crystallography or molecular dynamics simulations.
Q. What experimental approaches address discrepancies in metabolic stability data between in vitro and in vivo models?
Methodological Answer:
- Cross-Species Microsomal Assays: Compare hepatic microsomal half-life (human vs. murine) with NADPH cofactor (1 mM). For example, 3’-deoxy derivatives show 2-fold higher stability in human microsomes due to reduced CYP3A4-mediated oxidation.
- Isotope-Labeled Tracers: Use ¹⁴C-labeled compound to quantify metabolite profiles via LC-MS/MS. ’s safety data suggests primary excretion via renal pathways, requiring renal clearance studies in rodents.
Q. How can conflicting data on DNA incorporation efficiency be resolved?
Methodological Answer:
- Competitive Primer Extension Assays: Compare incorporation rates by DNA polymerase β using [³H]-labeled dTTP () and the target compound. The 3’-deoxy sugar may reduce incorporation by 30–50% due to altered sugar conformation.
- Single-Molecule Sequencing: Use Oxford Nanopore or PacBio to track incorporation events in synthetic oligonucleotides (e.g., 20-mer templates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
